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Compound of Interest

Compound Name: Z-Ser(Bzl)-OH

Cat. No.: B8092461

Get Quote

Executive Summary
Z-Ser(Bzl)-OH (N-benzyloxycarbonyl-O-benzyl-L-serine) is a critical orthogonal building block

in solid-phase (SPPS) and solution-phase peptide synthesis.[1][2] Its utility is defined by its

dual-protection strategy: the Z (Cbz) group masking the

-amine and the Bzl (Benzyl) group protecting the serine hydroxyl.[1][2]

Unlike native serine, which possesses zwitterionic character, Z-Ser(Bzl)-OH behaves strictly as

a lipophilic weak acid.[1][2] Understanding its ionization constant (

) is not merely academic—it is the governing parameter for reaction coupling efficiency,
solubility management, and, most critically, purification via acid-base extraction.[1]

This guide provides a definitive analysis of the physicochemical behavior of Z-Ser(Bzl)-OH,

moving beyond predicted values to operational realities in mixed-solvent systems.

Part 1: Molecular Architecture & Ionization Profile[3]
Structural Analysis
To understand the ionization, we must deconstruct the molecule into its functional zones.
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Zone A (N-Terminus): The amine is acylated by the Benzyloxycarbonyl (Z) group.[1][2] This

converts the basic amine (

) into a neutral carbamate.[2] Result: No protonation occurs in the physiological pH range (1–
14).

Zone B (Side Chain): The serine hydroxyl (

) is etherified with a Benzyl (Bzl) group.[2] Result: Hydrogen bonding capability is reduced,
and ionization is eliminated.

Zone C (C-Terminus): The carboxylic acid remains free.[1][2] This is the sole ionizable site.

The "Active" pKa
For N-acyl amino acids, the electron-withdrawing effect of the protonated amine (

) is absent.[1][2] However, the carbamate (Z-group) exerts a mild inductive effect.[1][2]

Predicted Aqueous

:

[1][2]

Operational

(in 1:1 Dioxane/Water):

(Due to dielectric constant suppression).[1][2]

Because Z-Ser(Bzl)-OH is practically insoluble in pure water, "aqueous

" is a theoretical construct derived via extrapolation.[1][2][3] In practice, you will observe the
Apparent

(

), which shifts higher as the organic solvent fraction increases.

Visualization of Ionization States[3]
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Structural Silencing

Neutral Form (Organic Soluble)
pH < 3.0

Z-NH-CH(CH2OBzl)-COOH

Anionic Form (Water Soluble)
pH > 5.5

Z-NH-CH(CH2OBzl)-COO⁻

  Dissociation (OH⁻)  

  Protonation (H⁺)  

Amine (Z-Protected):
Non-Basic

Hydroxyl (Bzl-Protected):
Non-Acidic

Click to download full resolution via product page

Figure 1: The ionization equilibrium of Z-Ser(Bzl)-OH. Note that only the C-terminal carboxyl

transitions states.[1][2]

Part 2: Quantitative Data & Solubility
The following data aggregates predicted modeling with empirical trends from analogous N-

protected hydrophobic amino acids.
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Property Value / Range Context

Molecular Weight 329.35 g/mol

Aqueous

(Extrapolated)
3.60 ± 0.15

Theoretical value at 0%

organic solvent [1, 4].[1][2]

(50% MeOH) ~4.6
Shift due to lower dielectric

constant.[2]

LogP (Octanol/Water) ~2.5 (Acid form)
Highly Lipophilic.[2] Partitions

to organic phase at pH < 3.[2]

LogD (pH 7.4) ~ -0.5 (Anion form)
Hydrophilic.[1][2] Partitions to

aqueous phase at pH > 6.[2]

Solubility (Water) < 0.5 mg/mL
Practically insoluble in acidic

water.[1][2]

Solubility (Solvents) High
DMF, DCM, Ethyl Acetate,

Methanol.

Critical Insight: The drastic swing in LogD (from ~2.5 to -0.[1][2]5) across the

threshold is the mechanism utilized for purification.

Part 3: Experimental Determination Protocol
Since Z-Ser(Bzl)-OH precipitates in water during titration, standard aqueous potentiometry

fails.[1][2] The Yasuda-Shedlovsky Extrapolation method is the industry standard for such

lipophilic acids [2, 3].[1]

Materials
Analyte: 10 mM Z-Ser(Bzl)-OH in Methanol (MeOH).

Titrant: 0.1 M KOH (Carbonate-free).

Co-solvent: Methanol/Water ratios (30%, 40%, 50%, 60% v/v).
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Equipment: Potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) with Ross-type glass

electrode.

Workflow: Yasuda-Shedlovsky Method[1][2][3]
Calibration: Calibrate electrode in aqueous buffers (pH 4, 7, 10).

Preparation: Prepare three vessels with varying MeOH/Water ratios (e.g., 30:70, 40:60,

50:50).

Titration: Titrate Z-Ser(Bzl)-OH with KOH in each vessel. Record the apparent

(

) for each mixture.

Plotting: Plot

vs.

(inverse dielectric constant of the mix).[2]

Extrapolation: The Y-intercept (where

corresponds to pure water) yields the true aqueous

.[1][2]

Protocol Visualization
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Prepare Co-Solvent Systems

Start: Z-Ser(Bzl)-OH Sample

30% MeOH
(Dielectric High)

50% MeOH
(Dielectric Med)

70% MeOH
(Dielectric Low)

Potentiometric Titration
(Measure psKa)

Yasuda-Shedlovsky Plot
(Y = psKa + log[H2O])

(X = 1/Dielectric)

Extrapolate to X(water)
Result: True Aqueous pKa

Click to download full resolution via product page

Figure 2: The Yasuda-Shedlovsky workflow for determining pKa of water-insoluble acids.[1][2]

Part 4: Application Context (Purification Strategy)
The most practical application of the pKa value is in the Acid-Base Workup following synthesis.

Because Z-Ser(Bzl)-OH is expensive and often used in excess, recovering unreacted material

or purifying crude product is common.[1][2]

The "Switching" Protocol
To separate Z-Ser(Bzl)-OH from non-acidic impurities (e.g., benzyl alcohol, unreacted coupling

reagents):

Dissolution: Dissolve crude mix in Ethyl Acetate (EtOAc).

Extraction (pH > 8): Wash with 5%
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(pH ~8.5).

Mechanism:[1] pH >

(3.[2]6) + 2 units. The carboxylic acid deprotonates (

).[1][2]

Result: Z-Ser(Bzl)-OH moves to the Aqueous Phase.[1][2] Impurities stay in Organic.

Separation: Discard the organic layer.[2]

Acidification (pH < 2): Add 1M HCl to the aqueous layer until pH ~2.

Mechanism:[1] pH <

(3.[2]6) - 2 units.[1][2][4] The carboxylate protonates (

).[2]

Result: Z-Ser(Bzl)-OH precipitates or forms an oil.[1][2]

Recovery: Extract with fresh EtOAc. The pure product returns to the Organic Phase.

Coupling Reactions
In peptide coupling (e.g., EDC/HOBt or HATU), the carboxylate must be activated.[2]

Base Requirement: A tertiary amine (DIEA/NMM) is added to ensure the carboxyl is

deprotonated (

) to attack the activation agent.[1][2]

Risk: If the pH is too high (>10) during activation, the Fmoc/Z group stability can be

compromised (though Z is generally base-stable, racemization risk increases).[1][2]

Target: Maintain "apparent pH" in DMF between 7.5 and 8.5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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